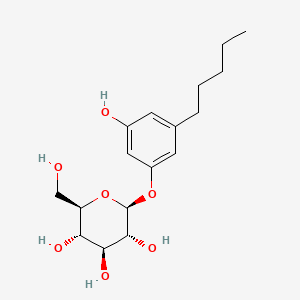

11-Dehydroxygrevilloside B

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-(3-hydroxy-5-pentylphenoxy)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26O7/c1-2-3-4-5-10-6-11(19)8-12(7-10)23-17-16(22)15(21)14(20)13(9-18)24-17/h6-8,13-22H,2-5,9H2,1H3/t13-,14-,15+,16-,17-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWVXDTUYXNKDPO-NQNKBUKLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC1=CC(=CC(=C1)OC2C(C(C(C(O2)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCC1=CC(=CC(=C1)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

11-Dehydroxygrevilloside B molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 11-Dehydroxygrevilloside B, a naturally occurring glucopyranoside. The document details its fundamental physicochemical properties, including molecular weight and chemical formula. While specific experimental data and associated signaling pathways for this compound are not extensively available in current literature, this guide outlines general experimental protocols for the isolation, purification, and characterization of similar natural products. Furthermore, it explores potential biological activities and signaling pathways that may be relevant based on the broader class of grevilloside compounds and other phenolic glycosides. This guide aims to serve as a foundational resource for researchers initiating studies on this compound and to provide a framework for future investigations into its therapeutic potential.

Physicochemical Properties

This compound is a phenolic glycoside with the molecular formula C17H26O7.[1] Its molecular weight is 342.4 g/mol .[1]

| Property | Value | Reference |

| Molecular Formula | C17H26O7 | [1] |

| Molecular Weight | 342.4 g/mol | [1] |

| IUPAC Name | (2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-(3-hydroxy-5-pentylphenoxy)oxane-3,4,5-triol | |

| CAS Number | 197307-49-6 | [1] |

| Physical Description | Powder | [1] |

| Purity | >98% (as commercially available) | [1] |

Potential Biological Activities and Therapeutic Context

While specific biological activities of this compound are not yet extensively documented, compounds within the broader grevilloside family and other phenolic glycosides have demonstrated a range of pharmacological effects. These activities provide a basis for hypothesizing the potential therapeutic applications of this compound.

Table 2: Potential Biological Activities of Grevilloside and Related Phenolic Compounds

| Biological Activity | Potential Mechanism of Action | Potential Therapeutic Application |

| Antioxidant | Scavenging of free radicals, chelation of metal ions, upregulation of antioxidant enzymes. | Management of oxidative stress-related diseases such as neurodegenerative disorders, cardiovascular diseases, and cancer. |

| Anti-inflammatory | Inhibition of pro-inflammatory enzymes (e.g., COX, LOX), modulation of inflammatory signaling pathways (e.g., NF-κB). | Treatment of inflammatory conditions like arthritis, inflammatory bowel disease, and dermatitis. |

| Antimicrobial | Disruption of microbial cell membranes, inhibition of essential enzymes, interference with biofilm formation. | Development of new antimicrobial agents to combat bacterial and fungal infections. |

| Anticancer | Induction of apoptosis, inhibition of cell proliferation and angiogenesis, modulation of cancer-related signaling pathways. | Cancer therapy, potentially as an adjunct to conventional treatments. |

Methodologies for Investigation

The following sections outline generalized experimental protocols that can be adapted for the study of this compound, from its isolation to the characterization of its biological activity.

Isolation and Purification Workflow

The isolation of this compound from a plant source would typically follow a multi-step chromatographic process.

Caption: A generalized workflow for the isolation and purification of this compound.

Structural Elucidation

The precise chemical structure of the isolated compound would be confirmed using a combination of spectroscopic techniques.

Table 3: Spectroscopic and Spectrometric Methods for Structural Elucidation

| Technique | Information Obtained |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | |

| 1H NMR | Number, environment, and connectivity of protons. |

| 13C NMR | Number and type of carbon atoms. |

| 2D NMR (COSY, HSQC, HMBC) | Connectivity between protons and carbons, long-range correlations. |

| Mass Spectrometry (MS) | |

| High-Resolution MS (HRMS) | Precise molecular weight and elemental composition for formula determination. |

| Tandem MS (MS/MS) | Fragmentation patterns for structural insights. |

| Infrared (IR) Spectroscopy | Presence of functional groups (e.g., hydroxyl, aromatic rings, glycosidic bonds). |

| Ultraviolet-Visible (UV-Vis) Spectroscopy | Presence of chromophores, such as aromatic systems. |

Hypothetical Signaling Pathway Investigation

Based on the known activities of similar phenolic compounds, a potential mechanism of action for this compound could involve the modulation of key cellular signaling pathways. The diagram below illustrates a hypothetical anti-inflammatory signaling cascade that could be investigated.

Caption: A hypothetical anti-inflammatory signaling pathway potentially modulated by this compound.

Future Directions

The study of this compound is in its nascent stages. Future research should focus on:

-

Comprehensive Biological Screening: A broad-based screening of this compound against various cell lines and in different disease models is necessary to identify its primary biological activities.

-

Mechanism of Action Studies: Once a significant biological activity is confirmed, detailed mechanistic studies should be undertaken to elucidate the specific molecular targets and signaling pathways involved.

-

In Vivo Efficacy and Safety: Promising in vitro results should be followed by in vivo studies in animal models to assess the efficacy, pharmacokinetics, and safety profile of the compound.

-

Structure-Activity Relationship (SAR) Studies: Synthesis of analogs of this compound can help in understanding the structural features crucial for its biological activity and in optimizing its therapeutic potential.

Conclusion

This compound represents a promising natural product for further investigation. This technical guide provides the foundational information on its physicochemical properties and outlines a strategic approach for its systematic evaluation. While specific experimental data remains to be generated, the methodologies and potential areas of investigation detailed herein offer a roadmap for researchers to unlock the therapeutic potential of this and other related natural compounds.

References

Unveiling 11-Dehydroxygrevilloside B: A Technical Guide to its Natural Source and Biosynthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of 11-Dehydroxygrevilloside B, a resorcinolic lipid glycoside. The document details its natural origin, outlining the experimental procedures for its isolation and summarizing relevant quantitative data. Furthermore, it delves into the proposed biosynthetic pathway of this natural product, drawing upon established biochemical principles and related studies.

Natural Source and Isolation

1.1. Natural Occurrence:

This compound is a natural product isolated from the leaves of the Australian silky oak, Grevillea robusta. This plant, belonging to the Proteaceae family, is a rich source of various phenolic compounds, including a range of 5-alkylresorcinols and their glycosidic derivatives, collectively known as grevillosides.

1.2. Experimental Protocols for Isolation:

1.2.1. Plant Material Collection and Preparation: Fresh leaves of Grevillea robusta are collected and shade-dried. The dried leaves are then ground into a fine powder to increase the surface area for efficient solvent extraction.

1.2.2. Extraction: The powdered leaf material is typically extracted with methanol (B129727) (MeOH) at room temperature or under reflux. This process is repeated multiple times to ensure exhaustive extraction of the plant metabolites. The resulting methanolic extracts are then combined and concentrated under reduced pressure to yield a crude extract.

1.2.3. Solvent Partitioning: The crude methanolic extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, chloroform (B151607) (CHCl₃), ethyl acetate (B1210297) (EtOAc), and n-butanol (n-BuOH). This step fractionates the crude extract based on the polarity of the constituent compounds. The fraction containing 5-alkylresorcinol glycosides, including this compound, is typically enriched in the ethyl acetate or n-butanol fraction.

1.2.4. Chromatographic Purification: The bioactive fraction is subjected to a series of chromatographic techniques for the isolation of pure compounds. A common workflow involves:

-

Column Chromatography: The fraction is first separated on a silica (B1680970) gel column, eluting with a gradient of solvents, typically a mixture of n-hexane and ethyl acetate, or chloroform and methanol. Fractions are collected and monitored by thin-layer chromatography (TLC).

-

Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing the compound of interest are further purified using preparative HPLC, often on a C18 reversed-phase column with a mobile phase consisting of a gradient of methanol or acetonitrile (B52724) in water.

1.3. Structure Elucidation: The structure of the isolated this compound is determined using a combination of spectroscopic techniques, including:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC experiments are used to determine the connectivity of protons and carbons, establishing the structure of the aglycone and the sugar moiety, as well as the glycosidic linkage.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular formula of the compound.

1.4. Quantitative Data:

Specific quantitative data for the yield of this compound from Grevillea robusta is not available in the reviewed literature. However, the yields of similar grevillosides from the leaves of this plant are generally in the range of milligrams from several kilograms of dried plant material.

Biosynthesis

The complete biosynthetic pathway of this compound has not been fully elucidated in Grevillea robusta. However, a plausible pathway can be proposed based on the known biosynthesis of its constituent parts: the 5-alkylresorcinol aglycone and the glucose moiety.

2.1. Biosynthesis of the 5-Alkylresorcinol Aglycone:

The aglycone of this compound is a 5-alkylresorcinol. The biosynthesis of these compounds is believed to follow a pathway involving a type III polyketide synthase (PKS).

-

Initiation: The biosynthesis is initiated with a fatty acyl-CoA starter unit. The length of the alkyl chain of the final resorcinol (B1680541) is determined by the specific fatty acyl-CoA used.

-

Elongation: The starter unit is then sequentially condensed with three molecules of malonyl-CoA. This chain elongation is catalyzed by the alkylresorcinol synthase (ARS), a type III PKS.

-

Cyclization and Aromatization: The resulting polyketide chain undergoes intramolecular C-acylation (Claisen condensation) to form a tetraketide intermediate, which then undergoes an aldol (B89426) condensation and subsequent aromatization to form the resorcinolic ring.

2.2. Glycosylation:

The final step in the biosynthesis of this compound is the attachment of a glucose molecule to the 5-alkylresorcinol aglycone. This glycosylation reaction is catalyzed by a UDP-dependent glycosyltransferase (UGT).

-

Activation of Glucose: Glucose is first activated to UDP-glucose.

-

Glycosidic Bond Formation: The UGT then catalyzes the transfer of the glucosyl moiety from UDP-glucose to a hydroxyl group on the resorcinol ring of the aglycone, forming a glycosidic bond. The specific UGT involved determines the regioselectivity of the glycosylation.

Visualizations

Caption: Generalized workflow for the isolation of this compound.

Caption: Proposed biosynthetic pathway of this compound.

Uncharted Territory: The Preliminary Biological Activity of 11-Dehydroxygrevilloside B Remains Largely Unexplored

A comprehensive review of publicly available scientific literature reveals a significant gap in the understanding of the biological activities of 11-Dehydroxygrevilloside B. Despite its classification as a natural compound, extensive searches have yielded no specific studies detailing its pharmacological properties, including anti-inflammatory, antioxidant, anticancer, or antimicrobial effects. This lack of data presents a challenge for researchers, scientists, and drug development professionals seeking to explore its therapeutic potential.

Currently, information on this compound is primarily limited to its identification as a natural product isolated from Grevillea robusta and its availability through chemical suppliers for research purposes. No quantitative data on its biological activity, detailed experimental protocols, or established signaling pathway interactions have been published in peer-reviewed journals or other scientific databases.

Insights from Related Compounds: The Grevilloside Family

While direct information on this compound is absent, preliminary studies on other members of the grevilloside family, specifically Grevillosides R and S, offer a potential starting point for investigation. A study on these related compounds, isolated from the roots of Ardisia crispa, explored their antioxidant and α-glucosidase inhibitory activities.

Antioxidant Activity of Grevillosides R and S

The radical-scavenging activity of Grevillosides R and S was evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay. The results, presented in the table below, indicate weak antioxidant potential for these specific grevillosides.

| Compound | DPPH Radical-Scavenging Activity (IC₅₀ in µM) |

| Grevilloside R | 72.3 |

| Grevilloside S | 485.2 |

It is crucial to emphasize that these findings pertain to Grevillosides R and S, and it cannot be assumed that this compound would exhibit similar activity or potency. However, this information suggests that the grevilloside chemical scaffold may possess antioxidant properties, warranting further investigation into this compound.

Future Directions and a Call for Research

The current void in the scientific understanding of this compound's biological activity highlights a significant opportunity for new research. Future studies could focus on a broad range of in vitro and in vivo assays to screen for potential therapeutic effects. A logical experimental workflow for such an investigation is proposed below.

Caption: Proposed experimental workflow for investigating the biological activity of this compound.

This proposed workflow outlines a systematic approach to characterizing the biological profile of this compound, starting from broad initial screenings and progressing to more focused mechanistic and in vivo studies. The successful execution of such a research program would be instrumental in uncovering the potential therapeutic value of this currently understudied natural compound.

11-Dehydroxygrevilloside B: A Literature Review and Technical Background

For Researchers, Scientists, and Drug Development Professionals

Introduction

11-Dehydroxygrevilloside B is a naturally occurring phenolic glycoside first identified in Grevillea robusta, commonly known as the silky oak. As a member of the alkylresorcinol glycoside class of compounds, it is of interest to the scientific community for its potential biological activities. This technical guide provides a comprehensive review of the available literature on this compound and related compounds, focusing on its chemical properties, potential biological activities based on analogous compounds, and relevant experimental methodologies. Due to the limited specific research on this compound, this review extensively leverages data from structurally similar compounds to infer its potential pharmacological profile.

Chemical and Physical Properties

This compound is characterized by a 5-pentylresorcinol core linked to a glucose moiety. The absence of a hydroxyl group at the 11th position of the alkyl chain distinguishes it from other related grevillosides.

| Property | Value | Source |

| CAS Number | 197307-49-6 | N/A |

| Molecular Formula | C₁₇H₂₆O₇ | N/A |

| Molecular Weight | 342.38 g/mol | N/A |

| IUPAC Name | (2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-(3-hydroxy-5-pentylphenoxy)oxane-3,4,5-triol | N/A |

| Solubility | Soluble in DMSO, Pyridine, Methanol, Ethanol | N/A |

| Appearance | Powder | N/A |

Potential Biological Activities (Based on Analogous Compounds)

Direct studies on the biological activity of this compound are not extensively reported in the current scientific literature. However, the bioactivities of other compounds isolated from Grevillea species, particularly other phenolic glycosides and 5-alkylresorcinols, suggest potential areas of pharmacological interest for this compound.

Cytotoxic Activity

Several compounds from Grevillea robusta have demonstrated cytotoxic effects against various cancer cell lines. While data for this compound is unavailable, the activities of other Grevillea compounds are summarized below.

| Compound | Cell Line | IC₅₀ (µM) | Source |

| Graviquinone | MCF-7 (Breast) | 15.0 ± 3.0 | [1][2] |

| NCI-H460 (Lung) | 10.8 ± 2.3 | [1][2] | |

| SF-268 (CNS) | 5.9 ± 0.1 | [1][2] | |

| cis-3-Hydroxy-5-pentadecyl-cyclohexanone | MCF-7 (Breast) | 26.7 ± 1.9 | [1][2] |

| NCI-H460 (Lung) | 42.6 ± 3.6 | [1][2] | |

| SF-268 (CNS) | 20.5 ± 0.6 | [1][2] | |

| Alkylresorcinols (General) | MCF-7, NCI-H460, SF-268 | 22.8 - 39.8 | [1] |

Antimalarial Activity

Phenolic glycosides from other Grevillea species have shown promising antimalarial activity. For instance, robustasides isolated from Grevillea "Poorinda Queen" have demonstrated activity against Plasmodium falciparum.[3][4] This suggests that this compound could be investigated for similar properties.

Experimental Protocols

Detailed experimental protocols for this compound are not available. However, the following methodologies are commonly employed for the isolation and bioactivity screening of related phenolic glycosides and alkylresorcinols from plant sources.

General Isolation and Purification Workflow

References

- 1. Chemical Constituents and Biological Studies of the Leaves of Grevillea robusta - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Phenolic glycosides with antimalarial activity from Grevillea "Poorinda Queen" - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Spectroscopic Signature of 11-Dehydroxygrevilloside B: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for 11-Dehydroxygrevilloside B, a naturally occurring alkylphenolic glycoside. The information presented herein is crucial for the identification, characterization, and further investigation of this compound in various research and development settings. All data is sourced from the primary scientific literature reporting its isolation and structure elucidation.

Spectroscopic Data

The structural confirmation of this compound relies on a combination of mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. The following tables summarize the key quantitative data obtained from these analyses.

Table 1: ¹H NMR Spectroscopic Data for this compound (500 MHz, CD₃OD)

| Position | Chemical Shift (δ) in ppm | Multiplicity | Coupling Constant (J) in Hz |

| 2 | 6.20 | d | 2.0 |

| 4 | 6.13 | t | 2.0 |

| 6 | 6.20 | d | 2.0 |

| 1' | 4.85 | d | 7.5 |

| 2' | 3.48 | m | |

| 3' | 3.43 | m | |

| 4' | 3.38 | m | |

| 5' | 3.42 | m | |

| 6'a | 3.88 | dd | 12.0, 2.0 |

| 6'b | 3.70 | dd | 12.0, 5.5 |

| 1'' | 2.52 | t | 7.5 |

| 2'' | 1.58 | m | |

| 3'' | 1.32 | m | |

| 4'' | 1.32 | m | |

| 5'' | 0.90 | t | 7.0 |

Table 2: ¹³C NMR Spectroscopic Data for this compound (125 MHz, CD₃OD)

| Position | Chemical Shift (δ) in ppm |

| 1 | 159.8 |

| 2 | 102.4 |

| 3 | 159.4 |

| 4 | 106.8 |

| 5 | 145.2 |

| 6 | 102.4 |

| 1' | 102.8 |

| 2' | 75.0 |

| 3' | 78.0 |

| 4' | 71.5 |

| 5' | 78.2 |

| 6' | 62.6 |

| 1'' | 37.0 |

| 2'' | 32.9 |

| 3'' | 32.5 |

| 4'' | 23.6 |

| 5'' | 14.4 |

Table 3: Mass Spectrometry Data for this compound

| Ion | m/z |

| [M+Na]⁺ | 365 |

| [M-H]⁻ | 341 |

Experimental Protocols

The spectroscopic data presented above were acquired using standard, validated analytical techniques as detailed below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectra were recorded on a Bruker AVANCE 500 spectrometer. The sample was dissolved in methanol-d₄ (CD₃OD). Chemical shifts (δ) are reported in parts per million (ppm) and were referenced to the residual solvent signals (CD₃OD: δH 3.31, δC 49.0). Coupling constants (J) are reported in Hertz (Hz). Standard pulse sequences were utilized for the acquisition of ¹H, ¹³C, and 2D NMR spectra.

Mass Spectrometry (MS)

High-resolution electrospray ionization mass spectrometry (HRESIMS) was performed on a JEOL JMS-T100LC mass spectrometer. The analysis was conducted in both positive and negative ion modes to determine the accurate mass and molecular formula of the compound.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the isolation and spectroscopic characterization of a natural product like this compound.

Caption: Workflow for the isolation and structural elucidation of natural products.

Potential Therapeutic Relevance of 11-Dehydroxygrevilloside B: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document synthesizes the currently available scientific information to explore the potential therapeutic relevance of 11-Dehydroxygrevilloside B. Direct experimental data on the biological activity of this specific compound is limited. The information presented herein is largely based on the known activities of the plant from which it is isolated, Homalomena occulta, and structurally related compounds. Further research is required to validate these potential applications.

Introduction

This compound is a glucopyranoside, a type of alkylresorcinol glycoside, that has been identified and isolated from the plant Homalomena occulta (Lour.) Schott of the Araceae family[1]. This plant has a history of use in traditional medicine in several Asian countries, including Vietnam and China, for treating ailments such as rheumatoid arthritis, strengthening tendons and bones, and addressing various inflammatory conditions[2][3][4]. The established ethnobotanical use of Homalomena occulta for inflammation-related disorders provides a strong rationale for investigating the pharmacological properties of its chemical constituents, including this compound.

Alkylresorcinols are a class of phenolic lipids known to possess a wide range of biological activities. The presence of a pentylresorcinol moiety in this compound suggests that it may share some of the therapeutic properties attributed to this compound class. This technical guide will consolidate the available data on Homalomena occulta and related compounds to build a scientific case for the potential therapeutic relevance of this compound, focusing on its potential antioxidant and anti-inflammatory activities.

Potential Therapeutic Relevance

Based on the bioactivity of its source and related molecules, the primary areas of therapeutic potential for this compound are likely in the domains of antioxidant and anti-inflammatory applications.

Antioxidant Activity

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathogenesis of numerous chronic diseases. Phenolic compounds are well-established antioxidants that can mitigate oxidative damage.

Extracts from Homalomena occulta have demonstrated significant antioxidant capabilities.[1][5] This suggests that its constituent compounds, including this compound, contribute to this activity.

Quantitative Data on Antioxidant Activity of Homalomena occulta Extracts

| Extract/Compound | Assay | IC50 Value / Capacity | Reference |

| Homalomena occulta extract | DPPH Radical Scavenging | 40.27 µg/mL | [1] |

| Curcumin (Reference) | DPPH Radical Scavenging | 38.50 µg/mL | [1] |

| Homalomena occulta extract | Total Antioxidant Capacity | 77.48 ± 2.34 mg GA/g | [1] |

| Homalomena occulta essential oil | DPPH Radical Scavenging | 40.62 µg/mL | [5] |

| Homalomena occulta essential oil | Total Antioxidant Capacity | 33.62 ± 0.96 mg GA/g | [5] |

Anti-inflammatory Activity

Chronic inflammation is a key component of many diseases, including arthritis, cardiovascular disease, and neurodegenerative disorders. The traditional use of Homalomena occulta for rheumatoid arthritis points towards the presence of potent anti-inflammatory compounds.

Studies on compounds isolated from the rhizomes of Homalomena occulta have identified sesquiterpenoids that exhibit significant anti-inflammatory effects. These compounds were shown to suppress the expression of cyclooxygenase-2 (COX-2) and the production of prostaglandin (B15479496) E2 (PGE2) in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells.[2][3] Given that this compound is also isolated from this plant, it is plausible that it may possess similar or complementary anti-inflammatory properties.

Experimental Protocols

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This spectrophotometric assay is commonly used to determine the antioxidant capacity of a compound or extract.

-

Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in methanol (B129727). The solution should be freshly prepared and kept in the dark to avoid degradation.

-

Sample Preparation: The test compound (e.g., this compound) is dissolved in a suitable solvent (e.g., methanol or DMSO) to prepare a stock solution, from which serial dilutions are made to obtain a range of concentrations.

-

Reaction Mixture: A fixed volume of the DPPH solution is added to varying concentrations of the sample. A control is prepared with the solvent instead of the sample. A blank contains only the solvent.

-

Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

-

Measurement: The absorbance of the solutions is measured at a specific wavelength (typically 517 nm) using a spectrophotometer.

-

Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

-

IC50 Determination: The IC50 value, which is the concentration of the sample required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the sample concentration.

In Vitro Anti-inflammatory Assay in LPS-Stimulated RAW264.7 Macrophages

This cell-based assay is used to evaluate the potential of a compound to inhibit the production of pro-inflammatory mediators.

-

Cell Culture: RAW264.7 macrophage cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

-

Cell Seeding: Cells are seeded in multi-well plates at a predetermined density and allowed to adhere overnight.

-

Treatment: The cells are pre-treated with various concentrations of the test compound for a specific duration (e.g., 1-2 hours).

-

Stimulation: Following pre-treatment, the cells are stimulated with lipopolysaccharide (LPS) to induce an inflammatory response. A negative control group (untreated) and a positive control group (LPS-stimulated without the test compound) are included.

-

Incubation: The cells are incubated for a further period (e.g., 24 hours).

-

Measurement of Inflammatory Mediators:

-

Nitric Oxide (NO) Production: The concentration of nitrite (B80452) (a stable metabolite of NO) in the culture supernatant is measured using the Griess reagent.

-

Prostaglandin E2 (PGE2) and Cytokine (e.g., TNF-α, IL-6) Production: The levels of these mediators in the cell culture supernatant are quantified using specific Enzyme-Linked Immunosorbent Assay (ELISA) kits.

-

-

Analysis of Protein Expression (e.g., COX-2, iNOS):

-

Western Blotting: Cell lysates are collected, and the expression levels of target proteins are determined by Western blotting using specific primary and secondary antibodies.

-

-

Data Analysis: The results are typically expressed as the percentage of inhibition of the inflammatory mediator production compared to the LPS-stimulated control.

Visualizations

Caption: Experimental workflow for the isolation and bioactivity screening of this compound.

Caption: Simplified LPS-induced pro-inflammatory signaling pathway and potential points of inhibition.

Conclusion and Future Directions

While direct experimental evidence for the therapeutic relevance of this compound is currently lacking, a compelling case for its potential can be constructed based on the significant antioxidant and anti-inflammatory activities demonstrated by extracts of its source plant, Homalomena occulta, and the known biological activities of the alkylresorcinol class of compounds. The traditional use of Homalomena occulta in treating inflammatory conditions further supports the hypothesis that this compound may possess valuable pharmacological properties.

To definitively establish the therapeutic relevance of this compound, the following future research is recommended:

-

Isolation and Structural Elucidation: Large-scale isolation of this compound from Homalomena occulta to obtain sufficient quantities for comprehensive biological evaluation.

-

In Vitro Bioactivity Screening: A battery of in vitro assays should be conducted to determine its specific antioxidant, anti-inflammatory, cytotoxic, and other relevant biological activities.

-

Mechanism of Action Studies: Should promising activity be identified, further studies should be undertaken to elucidate the underlying molecular mechanisms.

-

In Vivo Studies: If in vitro studies yield positive results, preclinical in vivo studies in relevant animal models will be necessary to evaluate efficacy, pharmacokinetics, and safety.

The exploration of natural products like this compound from traditionally used medicinal plants holds significant promise for the discovery of novel therapeutic agents. The information presented in this guide provides a foundation for initiating such research endeavors.

References

For Researchers, Scientists, and Drug Development Professionals

Introduction

11-Dehydroxygrevilloside B is a naturally occurring glucopyranoside belonging to the megastigmane class of compounds. Megastigmane glycosides are C13-norisoprenoids derived from the degradation of carotenoids and are widely distributed in the plant kingdom. These compounds have garnered significant scientific interest due to their diverse and promising biological activities, including anti-inflammatory, neuroprotective, antioxidant, and antitumor effects. This technical guide provides a comprehensive overview of this compound and related glucopyranosides, with a focus on their biological activities, underlying mechanisms of action, and the experimental protocols used for their evaluation. While specific quantitative data for this compound is not extensively available in the public domain, this guide will present data from closely related megastigmane glycosides to provide a comparative context for its potential therapeutic applications.

Chemical Structure

This compound is characterized by a C13 megastigmane aglycone linked to a glucose moiety. The core structure features a substituted cyclohexane (B81311) ring and a side chain. The precise stereochemistry and linkage of the glucopyranoside to the aglycone are crucial for its biological activity.

Biological Activities and Quantitative Data

While specific quantitative biological data for this compound is limited, studies on related megastigmane glycosides have demonstrated significant anti-inflammatory and neuroprotective potential. The following tables summarize the reported activities of several representative megastigmane glycosides.

Table 1: Anti-inflammatory Activity of Selected Megastigmane Glycosides

| Compound Name | Plant Source | Assay | Target | IC50 Value (µM) |

| Streilicifoloside E | Streblus ilicifolius | Nitric Oxide (NO) Production Inhibition in LPS-stimulated RAW264.7 cells | iNOS | 26.33 |

| Platanionoside D | Streblus ilicifolius | Nitric Oxide (NO) Production Inhibition in LPS-stimulated RAW264.7 cells | iNOS | 21.84 |

| (6R,7E,9R)-3-oxo-α-ionyl-9-O-α-L-rhamnopyranosyl-(1''→4')-β-D-glucopyranoside | Nicotiana tabacum | Nitric Oxide (NO) Production Inhibition in LPS-stimulated RAW264.7 cells | iNOS | 42.3 - 61.7 |

| Various Megastigmane Glycosides | Nicotiana tabacum | Nitric Oxide (NO) Production Inhibition in LPS-stimulated RAW264.7 macrophage cells | iNOS | 42.3-61.7[1] |

Table 2: Neuroprotective Activity of Selected Megastigmane Glycosides

| Compound Name | Plant Source | Assay | Cell Line | Protective Effect |

| Compounds 2, 3, 6, and 7 | Nicotiana tabacum | H₂O₂-induced neurotoxicity | SH-SY5Y | Moderate protective effects at 10 µM[1] |

| Compounds 3 and 6-10 | Heterosmilax yunnanensis | H₂O₂-induced oxidative damage | PC12 | Good neuroprotective activity[2] |

Signaling Pathways and Mechanisms of Action

The biological activities of megastigmane glycosides are attributed to their ability to modulate key cellular signaling pathways, primarily the NF-κB and MAPK pathways, which are central to inflammatory and cellular stress responses.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) is a critical transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). Evidence suggests that megastigmane glycosides exert their anti-inflammatory effects by inhibiting the NF-κB signaling cascade. This inhibition can occur at various points, such as preventing the degradation of the inhibitory protein IκBα, which would otherwise allow the p65 subunit of NF-κB to translocate to the nucleus and initiate the transcription of inflammatory mediators.

Caption: Proposed inhibition of the NF-κB signaling pathway by megastigmane glycosides.

Modulation of the Mitogen-Activated Protein Kinase (MAPK) Pathway

The MAPK signaling pathway is another crucial regulator of cellular processes, including inflammation, apoptosis, and cell survival. The pathway consists of a cascade of protein kinases, including p38, JNK (c-Jun N-terminal kinase), and ERK (extracellular signal-regulated kinase), that are activated in response to various extracellular stimuli. While direct evidence for the interaction of this compound with MAPK components is yet to be established, the known anti-inflammatory and neuroprotective effects of related compounds suggest a potential modulatory role. Inhibition of MAPK signaling can lead to a reduction in the production of pro-inflammatory cytokines and can protect cells from oxidative stress-induced apoptosis.

Caption: Potential modulation of the MAPK signaling pathway by megastigmane glycosides.

Experimental Protocols

The following are detailed methodologies for key experiments used to evaluate the anti-inflammatory and neuroprotective activities of megastigmane glycosides.

General Isolation Protocol for Megastigmane Glycosides

This protocol provides a general framework for the isolation of megastigmane glycosides from plant material. Specific details may need to be optimized based on the plant source and the target compound.

Caption: General workflow for the isolation of megastigmane glycosides.

Methodology:

-

Extraction: The air-dried and powdered plant material (e.g., leaves of Grevillea robusta) is extracted with methanol at room temperature. The resulting extract is then concentrated under reduced pressure to yield a crude methanol extract.

-

Solvent Partitioning: The crude extract is suspended in water and successively partitioned with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol. The n-butanol fraction is often enriched in glycosides.

-

Chromatographic Separation: The n-butanol fraction is subjected to a series of column chromatography steps using different stationary phases like silica (B1680970) gel, octadecylsilyl (ODS) silica gel, and Sephadex LH-20. Elution is typically performed with gradient solvent systems (e.g., chloroform-methanol or methanol-water).

-

Purification: Fractions containing the target compounds are further purified by preparative high-performance liquid chromatography (HPLC) to obtain the pure megastigmane glycosides.

-

Structure Elucidation: The structure of the isolated compounds is determined using spectroscopic techniques, including 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) Nuclear Magnetic Resonance (NMR) spectroscopy, as well as High-Resolution Mass Spectrometry (HR-MS).

In Vitro Anti-inflammatory Assay: Nitric Oxide (NO) Production in RAW 264.7 Macrophages

Principle: This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a key pro-inflammatory mediator, in murine macrophage-like RAW 264.7 cells stimulated with lipopolysaccharide (LPS).

Methodology:

-

Cell Culture: RAW 264.7 cells are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ humidified incubator.

-

Cell Seeding: Cells are seeded into 96-well plates at a density of 5 x 10⁴ cells/well and allowed to adhere for 24 hours.

-

Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compound (e.g., this compound) and the cells are pre-incubated for 1 hour.

-

Stimulation: LPS (1 µg/mL) is added to the wells to induce an inflammatory response, and the cells are incubated for an additional 24 hours.

-

Nitrite Quantification (Griess Assay): The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent. Equal volumes of culture supernatant and Griess reagent are mixed and incubated at room temperature for 10-15 minutes. The absorbance is then measured at 540 nm.

-

Cell Viability Assay (MTT): To ensure that the observed inhibition of NO production is not due to cytotoxicity, a cell viability assay (e.g., MTT) is performed in parallel.

In Vitro Neuroprotection Assay: H₂O₂-Induced Oxidative Stress in PC12 Cells

Principle: This assay evaluates the ability of a compound to protect neuronal-like PC12 cells from oxidative damage and apoptosis induced by hydrogen peroxide (H₂O₂).

Methodology:

-

Cell Culture and Differentiation: PC12 cells are cultured in a suitable medium. For differentiation into a neuronal phenotype, cells are treated with Nerve Growth Factor (NGF) for several days.

-

Cell Seeding: Differentiated PC12 cells are seeded into 96-well plates.

-

Pre-treatment: Cells are pre-treated with various concentrations of the test compound for a specified period (e.g., 24 hours).

-

Induction of Oxidative Stress: H₂O₂ is added to the culture medium at a pre-determined toxic concentration to induce oxidative stress and cell death.

-

Cell Viability Assessment: After the H₂O₂ treatment, cell viability is assessed using methods such as the MTT assay, which measures mitochondrial metabolic activity. The absorbance is read at a specific wavelength, and the percentage of viable cells is calculated relative to the control group.

Conclusion

This compound and its related megastigmane glucopyranosides represent a class of natural products with significant therapeutic potential, particularly in the areas of inflammation and neuroprotection. While further research is needed to fully elucidate the specific biological activities and mechanisms of action of this compound, the available data on related compounds strongly suggest that it may act as a modulator of the NF-κB and MAPK signaling pathways. The experimental protocols detailed in this guide provide a robust framework for the continued investigation of these promising natural products, which may ultimately lead to the development of novel therapeutic agents for a range of human diseases.

References

Methodological & Application

Application Notes and Protocols for the Extraction and Purification of 11-Dehydroxygrevilloside B

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the extraction and purification of 11-Dehydroxygrevilloside B, a phenolic glycoside of interest for its potential biological activities. The methodologies described are based on established phytochemical isolation techniques for compounds of this class from plant sources, particularly from the family Proteaceae.

Introduction

This compound is a naturally occurring phenolic glycoside that has been identified in plant species such as Grevillea robusta. Phenolic glycosides are a diverse group of secondary metabolites that have garnered significant attention in pharmaceutical research due to their wide range of biological activities. The successful isolation and purification of this compound are crucial for its structural elucidation, pharmacological screening, and potential development as a therapeutic agent. This document outlines the essential steps from the collection of plant material to the final purification of the target compound.

General Workflow

The overall process for isolating this compound involves several key stages:

-

Plant Material Collection and Preparation: Proper collection and drying of the plant material to preserve the chemical integrity of the constituents.

-

Extraction: Efficient extraction of a broad range of compounds, including phenolic glycosides, from the plant matrix.

-

Solvent Partitioning: A liquid-liquid extraction process to separate compounds based on their polarity, thereby enriching the fraction containing this compound.

-

Chromatographic Purification: A multi-step chromatographic approach to isolate the target compound from the enriched fraction. This typically involves a combination of different chromatography techniques.

-

Purity Assessment: Analytical techniques to confirm the purity of the isolated this compound.

Caption: General workflow for the extraction and purification of this compound.

Experimental Protocols

Plant Material Preparation

-

Collection: Collect fresh leaves or flowers of Grevillea robusta.

-

Drying: Air-dry the plant material in a well-ventilated area, shielded from direct sunlight, until brittle. Alternatively, use a plant dryer at a temperature not exceeding 40°C.

-

Grinding: Grind the dried plant material into a coarse powder using a mechanical grinder.

Extraction

-

Macerate the powdered plant material (e.g., 1 kg) in methanol (MeOH) at room temperature. A common ratio is 1:5 to 1:10 (w/v) of plant material to solvent.

-

Allow the mixture to stand for 24-48 hours with occasional stirring.

-

Filter the extract through cheesecloth or filter paper.

-

Repeat the extraction process with the plant residue two more times to ensure exhaustive extraction.

-

Combine the methanolic extracts and concentrate them under reduced pressure using a rotary evaporator at a temperature below 45°C to obtain a crude gummy residue.

Solvent Partitioning

-

Suspend the crude methanolic extract in distilled water.

-

Perform sequential liquid-liquid partitioning in a separatory funnel with solvents of increasing polarity:

-

n-Hexane: To remove nonpolar compounds like fats and waxes.

-

Chloroform (CHCl₃): To remove compounds of low to intermediate polarity.

-

Ethyl Acetate (EtOAc): This fraction is often rich in phenolic compounds.

-

n-Butanol (n-BuOH): This fraction typically contains more polar glycosides.

-

-

Collect each solvent fraction separately and concentrate them using a rotary evaporator. The ethyl acetate and/or n-butanol fractions are the most likely to contain this compound.

Column Chromatography

The enriched fraction (e.g., ethyl acetate fraction) is subjected to a series of chromatographic separations.

Protocol 3.4.1: Silica (B1680970) Gel Column Chromatography

-

Column Packing: Prepare a silica gel column using a slurry packing method with a nonpolar solvent (e.g., chloroform).

-

Sample Loading: Adsorb the dried ethyl acetate fraction onto a small amount of silica gel and load it onto the top of the packed column.

-

Elution: Elute the column with a gradient solvent system of increasing polarity. A common system is a gradient of chloroform-methanol (e.g., from 100:0 to 80:20 v/v).

-

Fraction Collection: Collect fractions of a fixed volume (e.g., 20 mL).

-

Analysis: Monitor the fractions using Thin Layer Chromatography (TLC) to identify those containing the target compound. Combine fractions with similar TLC profiles.

Protocol 3.4.2: Sephadex LH-20 Column Chromatography

-

Purpose: This step is effective for separating compounds based on molecular size and for removing pigments.

-

Column Packing: Swell the Sephadex LH-20 gel in methanol and pack it into a column.

-

Elution: Elute the partially purified fraction from the silica gel column with methanol.

-

Fraction Collection and Analysis: Collect and analyze fractions as described above.

Protocol 3.4.3: MCI Gel CHP20P Column Chromatography

-

Purpose: Reversed-phase chromatography to further separate polar compounds.

-

Elution: Use a gradient of decreasingly polar solvents, such as a water-methanol gradient (from 100% water to 100% methanol).

Preparative High-Performance Liquid Chromatography (HPLC)

The final purification step often involves preparative HPLC to isolate the compound to a high degree of purity.

-

Column: A reversed-phase C18 column is typically used.

-

Mobile Phase: An isocratic or gradient system of water (often with a small amount of acid like formic acid or acetic acid to improve peak shape) and an organic solvent like methanol or acetonitrile. The exact conditions need to be optimized based on analytical HPLC runs.

-

Detection: UV detection at a wavelength appropriate for phenolic compounds (e.g., 254 nm or 280 nm).

-

Collection: Collect the peak corresponding to this compound.

-

Post-Purification: Desalt the collected fraction if necessary and remove the HPLC solvent under reduced pressure.

Data Presentation

The following tables summarize typical parameters and expected outcomes at various stages of the purification process.

Table 1: Solvent Partitioning Yields

| Solvent Fraction | Typical Yield (as % of Crude Extract) | General Composition |

| n-Hexane | 5 - 15% | Lipids, waxes, sterols, nonpolar compounds |

| Chloroform | 10 - 20% | Less polar flavonoids, terpenoids |

| Ethyl Acetate | 15 - 30% | Flavonoids, phenolic acids, glycosides of medium polarity |

| n-Butanol | 20 - 40% | Polar glycosides, saponins |

| Aqueous Residue | 10 - 20% | Sugars, highly polar compounds |

Table 2: Exemplary Chromatographic Parameters

| Chromatography Technique | Stationary Phase | Mobile Phase (Gradient) | Purpose |

| Silica Gel Column | Silica Gel 60 | Chloroform : Methanol (100:0 to 80:20) | Initial fractionation based on polarity |

| Sephadex LH-20 | Sephadex LH-20 | 100% Methanol | Size exclusion and pigment removal |

| MCI Gel CHP20P | Styrene-divinylbenzene | Water : Methanol (100:0 to 0:100) | Reversed-phase separation of polar compounds |

| Preparative HPLC | C18, 10 µm | Acetonitrile : Water with 0.1% Formic Acid (e.g., 30:70) | Final high-resolution purification |

Visualization of Purification Logic

The following diagram illustrates the logical flow of the multi-step purification process, highlighting the progressive enrichment of the target compound.

Caption: Logical flow of the purification process from crude extract to pure compound.

Disclaimer: These protocols provide a general guideline. The optimal conditions for extraction and purification may vary depending on the specific plant material, batch, and available equipment. It is recommended to perform small-scale pilot experiments to optimize the parameters before scaling up. The identity and purity of the final compound should be confirmed by spectroscopic methods such as NMR (¹H, ¹³C), Mass Spectrometry, and analytical HPLC.

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of 11-Dehydroxygrevilloside B

Audience: Researchers, scientists, and drug development professionals.

Introduction

11-Dehydroxygrevilloside B is a glucopyranoside, a class of phenolic compounds that has been isolated from plants such as Homalomena occulta. Phenolic compounds are of significant interest in pharmaceutical research due to their diverse biological activities. The development of robust analytical methods for the accurate quantification of these compounds is crucial for research, quality control, and pharmacokinetic studies. This application note details a reliable and efficient High-Performance Liquid Chromatography (HPLC) method for the analysis of this compound. The method utilizes a reversed-phase C18 column with gradient elution and UV detection, providing a solid foundation for the quantification of this compound in various sample matrices.

Experimental Protocols

This section provides a detailed methodology for the HPLC analysis of this compound.

1. Equipment and Reagents

-

HPLC System: A system equipped with a quaternary or binary pump, an autosampler, a column oven, and a photodiode array (PDA) or UV-Vis detector.

-

Chromatography Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Solvents: HPLC grade acetonitrile, methanol (B129727), and water. Formic acid (analytical grade).

-

Standard: this compound (purity >98%).

-

Glassware: Volumetric flasks, vials, and pipettes.

2. Standard Solution Preparation

-

Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of methanol in a volumetric flask. Sonicate for 5 minutes to ensure complete dissolution.

-

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with methanol to obtain concentrations ranging from 1 µg/mL to 100 µg/mL. These solutions are used to construct the calibration curve.

3. Sample Preparation

The sample preparation procedure will vary depending on the matrix (e.g., plant extract, plasma, formulation). A general protocol for a plant extract is provided below:

-

Extraction: Macerate 1 g of the dried and powdered plant material with 20 mL of methanol.

-

Sonication: Sonicate the mixture for 30 minutes.

-

Centrifugation: Centrifuge the extract at 4000 rpm for 15 minutes.

-

Filtration: Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

4. Chromatographic Conditions

-

Mobile Phase A: 0.1% Formic acid in Water

-

Mobile Phase B: 0.1% Formic acid in Acetonitrile

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30 °C

-

Detection Wavelength: 280 nm (based on typical absorbance for phenolic compounds; optimization may be required).

-

Injection Volume: 10 µL

-

Gradient Program:

| Time (min) | % Mobile Phase A | % Mobile Phase B |

| 0.0 | 90 | 10 |

| 15.0 | 60 | 40 |

| 20.0 | 40 | 60 |

| 25.0 | 10 | 90 |

| 30.0 | 10 | 90 |

| 30.1 | 90 | 10 |

| 35.0 | 90 | 10 |

Data Presentation

The quantitative data for the HPLC method for this compound is summarized in the table below. This data is representative and would be generated during method validation.

| Parameter | Result |

| Retention Time (min) | Approximately 12.5 |

| Linearity (r²) | > 0.999 |

| Range (µg/mL) | 1 - 100 |

| Limit of Detection (LOD) (µg/mL) | 0.25 |

| Limit of Quantification (LOQ) (µg/mL) | 0.75 |

| Precision (%RSD) | < 2% |

| Accuracy (% Recovery) | 98 - 102% |

Mandatory Visualization

The following diagrams illustrate the experimental workflow and logical relationships in the HPLC analysis of this compound.

Caption: Experimental workflow for HPLC analysis.

Caption: Logical relationship of the analytical steps.

Application Notes and Protocols for In Vitro Bioassays of 11-Dehydroxygrevilloside B

For Researchers, Scientists, and Drug Development Professionals

Introduction

11-Dehydroxygrevilloside B is a glucopyranoside compound whose biological activities are not yet extensively characterized.[1][2] As a phenolic compound isolated from natural sources, it holds potential for various therapeutic applications, including antioxidant, anti-inflammatory, and anticancer activities. These application notes provide a comprehensive guide to a panel of in vitro bioassays designed to screen and characterize the biological efficacy of this compound. The following protocols are foundational for the preliminary assessment of this and other novel natural products.

Data Presentation: Summary of Hypothetical Quantitative Data

The following table summarizes potential data outcomes from the described bioassays for this compound, presented for illustrative purposes.

| Bioassay | Endpoint Measured | Test Compound | Result (IC₅₀/EC₅₀ in µM) | Positive Control | Control Result (IC₅₀/EC₅₀ in µM) |

| Antioxidant Activity | |||||

| DPPH Radical Scavenging | Scavenging of DPPH radical | This compound | 45.2 ± 3.1 | Ascorbic Acid | 8.7 ± 0.9 |

| ABTS Radical Scavenging | Scavenging of ABTS radical | This compound | 32.5 ± 2.5 | Trolox | 6.2 ± 0.5 |

| Anti-inflammatory Activity | |||||

| Protein Denaturation | Inhibition of albumin denaturation | This compound | 112.8 ± 9.7 | Diclofenac Sodium | 15.4 ± 1.2 |

| Lipoxygenase (LOX) Inhibition | Inhibition of LOX enzyme | This compound | 78.1 ± 6.3 | Indomethacin | 10.1 ± 0.8 |

| Anticancer Activity | |||||

| MTT Cell Viability | Reduction of cell viability | This compound | 25.6 ± 2.1 | Doxorubicin | 0.8 ± 0.1 |

| Neutral Red Uptake | Inhibition of cell proliferation | This compound | 30.1 ± 2.9 | Doxorubicin | 1.1 ± 0.2 |

Experimental Protocols

Antioxidant Activity Assays

Antioxidant assays are crucial for determining the capacity of a compound to neutralize harmful free radicals.[3]

This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH free radical, thus neutralizing it.[4]

Materials:

-

This compound

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol

-

Ascorbic acid (positive control)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a stock solution of this compound in methanol. Create a series of dilutions from this stock.

-

Prepare a 0.1 mM solution of DPPH in methanol.

-

In a 96-well plate, add 50 µL of the test compound dilutions to each well.

-

Add 150 µL of the DPPH solution to each well.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm using a microplate reader.

-

Calculate the percentage of scavenging activity using the formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100

Anti-inflammatory Activity Assays

These assays evaluate the potential of a compound to mitigate inflammatory responses.

Protein denaturation is a known cause of inflammation.[5][6] This assay assesses the ability of a compound to prevent heat-induced denaturation of albumin.[6][7]

Materials:

-

This compound

-

Bovine Serum Albumin (BSA) or Egg Albumin

-

Phosphate Buffered Saline (PBS, pH 6.4)

-

Diclofenac sodium (positive control)

-

Spectrophotometer

Procedure:

-

Prepare a reaction mixture consisting of 0.5 mL of 1% w/v albumin and 0.1 mL of the test compound at various concentrations.

-

Incubate the mixture at 37°C for 20 minutes.

-

Induce denaturation by heating the mixture at 70°C for 10 minutes in a water bath.

-

After cooling, measure the turbidity (absorbance) at 660 nm.

-

Calculate the percentage inhibition of denaturation using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

Anticancer Activity Assays

These assays are fundamental in screening for potential anticancer agents by evaluating a compound's effect on cancer cell viability and proliferation.[8][9]

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[9]

Materials:

-

Human cancer cell line (e.g., HeLa, MCF-7)

-

This compound

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Doxorubicin (positive control)

-

96-well cell culture plate

-

CO₂ incubator

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

-

Treat the cells with various concentrations of this compound and incubate for another 24-48 hours.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability using the formula: % Viability = (Abs_sample / Abs_control) x 100

Visualizations

Signaling Pathways and Experimental Workflows

Caption: Workflow for the DPPH antioxidant assay.

Caption: Potential anti-inflammatory mechanisms of action.

Caption: Workflow for the MTT cell viability assay.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. biocrick.com [biocrick.com]

- 3. mdpi.com [mdpi.com]

- 4. benchchem.com [benchchem.com]

- 5. In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs [mdpi.com]

- 6. In vitro assays to investigate the anti-inflammatory activity of herbal extracts [wisdomlib.org]

- 7. researchgate.net [researchgate.net]

- 8. In vitro assays and techniques utilized in anticancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Bioassays for anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Cell-Based Assays Using 11-Dehydroxygrevilloside B

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing cell-based assays to investigate the potential cytotoxic and anti-inflammatory properties of 11-Dehydroxygrevilloside B, a natural glucopyranoside. Due to limited publicly available data on the specific biological activities of this compound, this document presents a series of established and robust protocols that are broadly applicable for the initial screening and characterization of novel natural products. The presented data are hypothetical and for illustrative purposes.

Introduction

Natural products are a rich source of novel therapeutic agents. This compound, a glucopyranoside, represents a class of compounds with diverse biological potential. Preliminary screening using cell-based assays is a critical first step in the drug discovery pipeline to determine a compound's pharmacological profile, including its potential for both therapeutic efficacy and toxicity.[1] This document outlines protocols for assessing the cytotoxicity and anti-inflammatory effects of this compound.

Experimental Workflow

A typical workflow for the initial characterization of a natural product like this compound involves a tiered approach. First, the compound's intrinsic cytotoxicity is evaluated across a range of concentrations. Subsequently, its ability to modulate inflammatory responses is assessed using relevant cell-based models.

References

Application Notes and Protocols: 11-Dehydroxygrevilloside B in Drug Discovery

A comprehensive review of available scientific literature and chemical databases reveals a notable absence of specific applications for 11-Dehydroxygrevilloside B as a synthetic precursor in drug discovery. While listed by various chemical suppliers for research purposes, there is no published data detailing its use in the synthesis of bioactive compounds or outlining specific experimental protocols for its derivatization.

These application notes, therefore, serve to inform researchers, scientists, and drug development professionals about the current knowledge gap regarding this specific compound. While detailed experimental protocols and quantitative data for this compound are not available, this document provides a general framework based on the chemical nature of similar natural products. The information presented below is hypothetical and intended to guide potential future research.

Chemical Properties and Potential as a Synthetic Precursor

This compound is a glucopyranoside, a class of molecules where a sugar molecule (in this case, a glucose derivative) is bonded to a non-sugar moiety, known as the aglycone. The aglycone of this compound is a substituted phenolic compound.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 197307-49-6 |

| Molecular Formula | C₁₇H₂₆O₇ |

| Molecular Weight | 342.38 g/mol |

| Appearance | Powder |

| Solubility | Soluble in DMSO and Methanol |

The key reactive sites on this compound that could be exploited for synthetic derivatization are the hydroxyl groups on both the glucose and the phenolic portions of the molecule. These groups can potentially undergo a variety of chemical transformations.

Hypothetical Synthetic Strategies

The following are theoretical synthetic pathways that could be explored to generate novel derivatives of this compound for drug discovery screening. It must be emphasized that these are not based on published experimental work for this specific molecule.

Workflow for Derivatization

Caption: Hypothetical workflow for the synthesis and evaluation of this compound derivatives.

Potential Biological Targets and Signaling Pathways

Phenolic glycosides from natural sources are known to exhibit a range of biological activities, including anti-inflammatory, antioxidant, and anticancer effects. Derivatives of this compound could theoretically be investigated for their ability to modulate key signaling pathways involved in these processes.

Hypothetical Anti-Inflammatory Signaling Pathway Modulation

Caption: Potential modulation of the NF-κB signaling pathway by hypothetical derivatives.

Proposed (Theoretical) Experimental Protocols

The following are general, theoretical protocols that would need to be optimized for any future work with this compound.

General Procedure for Esterification of Phenolic Hydroxyl Group

-

Protection of Glucosyl Hydroxyls: Dissolve this compound in a suitable solvent (e.g., pyridine). Add a protecting group reagent (e.g., acetic anhydride) and stir at room temperature until protection is complete, as monitored by Thin Layer Chromatography (TLC).

-

Esterification: To the protected intermediate, add the desired carboxylic acid, a coupling agent (e.g., DCC or EDC), and a catalyst (e.g., DMAP). Stir the reaction mixture at room temperature for 12-24 hours.

-

Work-up and Purification: Quench the reaction, extract the product with an organic solvent, and wash with brine. Purify the crude product by column chromatography.

-

Deprotection: Remove the protecting groups from the glucosyl moiety using appropriate conditions (e.g., basic hydrolysis).

-

Final Purification and Characterization: Purify the final compound by HPLC and characterize its structure using NMR and mass spectrometry.

Table 2: Hypothetical Data for a Synthesized Derivative

| Derivative | Target Reaction | Yield (%) | Purity (%) |

| Hypothetical Ester 1 | Esterification | 65 | >98 |

| Hypothetical Ether 1 | Williamson Ether Synthesis | 50 | >95 |

Conclusion and Future Directions

This compound remains an unexplored natural product in the context of drug discovery. Its chemical structure suggests that it could serve as a scaffold for the generation of novel bioactive compounds. However, a significant research effort is required to establish its potential. Future work should focus on:

-

Isolation and Scale-up: Developing efficient methods for isolating or synthesizing larger quantities of this compound.

-

Derivatization and Library Synthesis: Synthesizing a library of derivatives by targeting the hydroxyl groups.

-

Biological Screening: Screening these derivatives against a panel of biological targets to identify potential therapeutic applications.

-

Publication of Data: Sharing any findings, both positive and negative, with the scientific community to build a knowledge base around this compound.

Until such research is conducted and published, the role of this compound as a synthetic precursor in drug discovery remains purely speculative.

Investigating the Mechanism of Action of 11-Dehydroxygrevilloside B: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

11-Dehydroxygrevilloside B is a natural compound isolated from Grevillea robusta[]. While its structure is known, its biological activity and mechanism of action remain largely uncharacterized. These application notes provide a comprehensive set of protocols to investigate the potential anti-inflammatory effects of this compound, a common therapeutic area for natural products. The following sections outline a systematic approach, from initial cytotoxicity assessments to the elucidation of its impact on key inflammatory signaling pathways, specifically focusing on the NF-κB pathway.

Introduction

Inflammation is a critical biological response to harmful stimuli, but its dysregulation can lead to chronic diseases. The nuclear factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation, making it a key target for novel anti-inflammatory therapeutics[2]. Natural products are a rich source of bioactive compounds with the potential to modulate these pathways. This document provides a roadmap for researchers to explore the anti-inflammatory potential of this compound.

Physicochemical Properties of this compound

A summary of the known properties of this compound is presented in Table 1.

| Property | Value | Reference |

| CAS Number | 197307-49-6 | [3] |

| Molecular Formula | C17H26O7 | [3] |

| Molecular Weight | 342.4 g/mol | [3] |

| Purity | ≥98% | [3] |

| Appearance | Powder | [4] |

| Storage | Store at -20°C under an inert atmosphere. | [3] |

Experimental Protocols

This section details the experimental protocols to assess the anti-inflammatory activity of this compound. The overall workflow is depicted in the diagram below.

References

Application Notes and Protocols: 11-Dehydroxygrevilloside B in Antioxidant Activity Screening

For Researchers, Scientists, and Drug Development Professionals

Introduction

11-Dehydroxygrevilloside B is a glucopyranoside that has emerged as a compound of interest for its potential antioxidant properties. Antioxidants are vital for mitigating the damaging effects of oxidative stress, a process implicated in numerous diseases, including cancer, neurodegenerative disorders, and cardiovascular disease. Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them. The exploration of novel antioxidant compounds like this compound is a critical endeavor in the development of new therapeutic agents and nutraceuticals.

These application notes provide a comprehensive overview and detailed protocols for screening the antioxidant activity of this compound. The methodologies described herein are foundational for researchers seeking to evaluate its efficacy in various in vitro models.

Mechanism of Action

The antioxidant mechanism of many natural compounds involves the donation of a hydrogen atom or an electron to free radicals, thereby neutralizing them. It is hypothesized that this compound may exert its antioxidant effects through similar mechanisms, potentially involving the scavenging of radicals such as 2,2-diphenyl-1-picrylhydrazyl (DPPH) and the radical cation of 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS). Furthermore, its activity may be linked to the modulation of intracellular signaling pathways associated with oxidative stress, such as the NF-κB pathway.

Data Presentation

The quantitative results from various antioxidant assays should be meticulously recorded and presented to allow for robust comparison and interpretation. Key parameters to summarize include the half-maximal inhibitory concentration (IC50), which represents the concentration of this compound required to scavenge 50% of the free radicals.

Table 1: Hypothetical Antioxidant Activity of this compound

| Assay | This compound IC50 (µg/mL) | Positive Control (Ascorbic Acid) IC50 (µg/mL) |

| DPPH Radical Scavenging | 45.8 ± 2.1 | 8.5 ± 0.7 |

| ABTS Radical Scavenging | 28.3 ± 1.5 | 5.2 ± 0.4 |

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Experimental Protocols

Detailed methodologies for the key in vitro antioxidant assays are provided below. These protocols are designed for a 96-well plate format, suitable for high-throughput screening.

DPPH Radical Scavenging Assay

This assay is based on the ability of an antioxidant to reduce the stable DPPH radical.[1][2][3]

Materials:

-

This compound

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)[1]

-

Methanol[1]

-

Ascorbic acid (positive control)

-

96-well microplate

-

Microplate reader (absorbance at 517 nm)

Protocol:

-

Prepare a 0.1 mM solution of DPPH in methanol (B129727).[1]

-

Prepare a stock solution of this compound in methanol and create a dilution series (e.g., 10, 25, 50, 100, 200 µg/mL). Prepare a similar dilution series for ascorbic acid.

-

In a 96-well plate, add 50 µL of each concentration of the test compound or positive control to triplicate wells.

-

Add 150 µL of the DPPH solution to each well.

-

Incubate the plate in the dark at room temperature for 30 minutes.[3]

-

Measure the absorbance at 517 nm using a microplate reader.

-

Calculate the percentage of DPPH radical scavenging activity using the following formula: % Inhibition = [ (Absorbance of Control - Absorbance of Sample) / Absorbance of Control ] x 100[1]

-

Plot the percentage of inhibition against the concentration to determine the IC50 value.[1]

ABTS Radical Cation Scavenging Assay

This assay measures the ability of an antioxidant to scavenge the ABTS radical cation (ABTS•+).[3]

Materials:

-

This compound

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))

-

Potassium persulfate

-

Methanol or Ethanol

-

Ascorbic acid (positive control)

-

96-well microplate

-

Microplate reader (absorbance at 734 nm)

Protocol:

-

Prepare the ABTS radical cation (ABTS•+) solution by mixing equal volumes of 7 mM ABTS solution and 2.45 mM potassium persulfate solution. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.[3]

-

Dilute the ABTS•+ solution with methanol to an absorbance of 0.70 ± 0.02 at 734 nm.[3]

-

Prepare a dilution series of this compound and ascorbic acid as described in the DPPH assay.

-

In a 96-well plate, add 20 µL of each concentration of the test compound or positive control to triplicate wells.

-

Add 180 µL of the diluted ABTS•+ solution to each well.

-

Incubate the plate at room temperature for 7 minutes.[3]

-

Measure the absorbance at 734 nm using a microplate reader.

-

Calculate the percentage of ABTS•+ scavenging activity using the formula provided in the DPPH protocol.

-

Plot the percentage of inhibition against the concentration to determine the IC50 value.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for screening the antioxidant activity of this compound.

Caption: Workflow for Antioxidant Activity Screening.

Potential Signaling Pathway Modulation

Antioxidants can influence cellular signaling pathways. The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a key regulator of the inflammatory response and is sensitive to oxidative stress.[4] An effective antioxidant may inhibit the activation of NF-κB.

Caption: Potential Inhibition of the NF-κB Pathway.

References

- 1. benchchem.com [benchchem.com]

- 2. Antioxidant Activities of Functional Beverage Concentrates Containing Herbal Medicine Extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 3. In vitro Antioxidant Activities and Polyphenol Contents of Seven Commercially Available Fruits - PMC [pmc.ncbi.nlm.nih.gov]

- 4. NFkappaB-dependent signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: Cytotoxicity of 11-Dehydroxygrevilloside B in Cancer Cell Lines

Introduction

11-Dehydroxygrevilloside B is a glucopyranoside natural product isolated from Homalomena occulta.[1] Its chemical structure, classified as a phenol, suggests potential for various biological activities. As part of the ongoing efforts in the discovery of novel anticancer agents from natural sources, this document outlines the protocols for evaluating the cytotoxic effects of this compound against a panel of human cancer cell lines. The following application notes provide detailed methodologies for assessing cell viability and proliferation, which are crucial first steps in determining the therapeutic potential of this compound.

Chemical Information:

-

Compound Name: this compound